

# Spectroscopic Analysis of Dimethyl 2-(hydroxyimino)malonate: A Technical Guide

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## Compound of Interest

|                |                                   |
|----------------|-----------------------------------|
| Compound Name: | Dimethyl 2-(hydroxyimino)malonate |
| CAS No.:       | 42937-74-6                        |
| Cat. No.:      | B1337081                          |

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This technical guide provides a comprehensive overview of the spectroscopic data for **dimethyl 2-(hydroxyimino)malonate** (CAS No: 42937-74-6), a key intermediate in organic synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

## Core Spectroscopic Data

The structural elucidation of **dimethyl 2-(hydroxyimino)malonate** is supported by a combination of spectroscopic methods. Each technique provides unique insights into the molecular structure, functional groups, and connectivity of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.[1] For **dimethyl 2-(hydroxyimino)malonate**,  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra

provide key structural information.

A typical  $^1\text{H}$  NMR spectrum is expected to show two main signals corresponding to the protons of the two equivalent methoxy groups and the hydroxyl proton of the hydroxyimino group.[1] The integration of these signals should reveal a 6:1 proton ratio, confirming the structure.[1]

Table 1:  $^1\text{H}$  NMR Data for **Dimethyl 2-(hydroxyimino)malonate**

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment          |
|------------------------------------|--------------|-------------|---------------------|
| ~3.8                               | Singlet      | 6H          | 2 x $-\text{OCH}_3$ |
| ~10-12 (broad)                     | Singlet      | 1H          | N-OH                |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The hydroxyl proton is often broad and may exchange with  $\text{D}_2\text{O}$ .

The  $^{13}\text{C}$  NMR spectrum provides information on the different carbon environments within the molecule.

Table 2:  $^{13}\text{C}$  NMR Data for **Dimethyl 2-(hydroxyimino)malonate**

| Chemical Shift ( $\delta$ ) ppm | Assignment            |
|---------------------------------|-----------------------|
| ~53                             | 2 x -OCH <sub>3</sub> |
| ~145                            | C=NOH                 |
| ~162                            | 2 x C=O               |

Note: The chemical shifts are approximate and based on the analysis of similar structures.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **dimethyl 2-(hydroxyimino)malonate** is characterized by absorption bands corresponding to the vibrational frequencies of its key functional groups.<sup>[2]</sup>

Table 3: IR Spectroscopic Data for **Dimethyl 2-(hydroxyimino)malonate**

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment          |
|--------------------------------|-----------|---------------------|
| ~3400-3200                     | Broad     | O-H stretch (oxime) |
| ~1730                          | Strong    | C=O stretch (ester) |
| ~1650                          | Medium    | C=N stretch (oxime) |

Note: The wavenumbers are approximate. The spectrum is typically recorded as a KBr pellet.<sup>[2]</sup>

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For **dimethyl 2-(hydroxyimino)malonate** (Molecular Formula: C<sub>5</sub>H<sub>7</sub>NO<sub>5</sub>, Molecular Weight: 161.11 g/mol), the mass spectrum shows characteristic fragments.<sup>[2]</sup>

Table 4: Mass Spectrometry Data (GC-MS, EI) for **Dimethyl 2-(hydroxyimino)malonate**<sup>[2]</sup>

| m/z | Relative Intensity (%) | Possible Fragment                    |
|-----|------------------------|--------------------------------------|
| 129 | 74.25                  | [M - OCH <sub>3</sub> ] <sup>+</sup> |
| 59  | 57.07                  | [COOCH <sub>3</sub> ] <sup>+</sup>   |
| 54  | 18.18                  |                                      |
| 31  | 14.93                  | [OCH <sub>3</sub> ] <sup>+</sup>     |
| 15  | 99.99                  | [CH <sub>3</sub> ] <sup>+</sup>      |

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **dimethyl 2-(hydroxyimino)malonate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Data Acquisition:
  - Transfer the solution to a 5 mm NMR tube.
  - Acquire <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
  - For <sup>1</sup>H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
  - For <sup>13</sup>C NMR, a larger number of scans is typically required due to the low natural abundance of the <sup>13</sup>C isotope.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## FT-IR Spectroscopy (KBr Pellet Method)

- Sample Preparation:
  - Grind 1-2 mg of dry **dimethyl 2-(hydroxyimino)malonate** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is transparent in the mid-IR range.
  - Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
- Data Acquisition:
  - Record a background spectrum of the empty spectrometer.
  - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
  - Acquire the IR spectrum over the appropriate range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

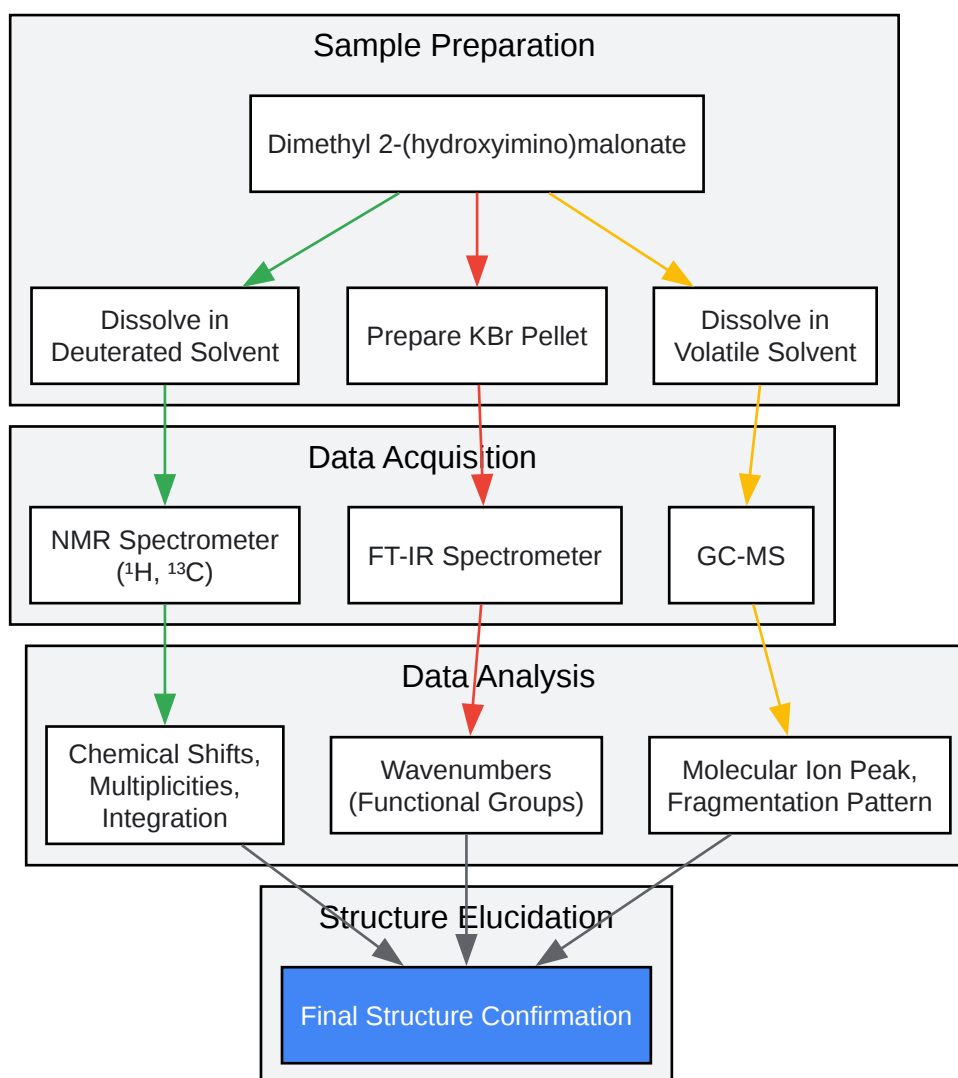
## Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve a small amount of **dimethyl 2-(hydroxyimino)malonate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Data Acquisition:
  - Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the solution into the GC-MS system.
  - The sample is vaporized and separated on a suitable GC column (e.g., a polar capillary column).
  - The separated components are then introduced into the mass spectrometer, typically using Electron Ionization (EI) at 70 eV.

- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

## Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for the structural elucidation of **dimethyl 2-(hydroxyimino)malonate** can be visualized as follows:



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Caption: Workflow for the spectroscopic analysis of **dimethyl 2-(hydroxyimino)malonate**.

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## References

- [1. Dimethyl 2-\(hydroxyimino\)malonate | 42937-74-6 | Benchchem \[benchchem.com\]](#)
- [2. Dimethyl 2-\(hydroxyimino\)malonate | C5H7NO5 | CID 6399477 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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